molecular formula C22H23NO3S B2480434 N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-benzothiophene-2-carboxamide CAS No. 2034244-19-2

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-benzothiophene-2-carboxamide

Cat. No.: B2480434
CAS No.: 2034244-19-2
M. Wt: 381.49
InChI Key: DGGZQPIWQZCJPV-UHFFFAOYSA-N
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Description

N-{[4-(4-Methoxyphenyl)oxan-4-yl]methyl}-1-benzothiophene-2-carboxamide is a synthetic small molecule featuring a benzothiophene core linked via a carboxamide group to a tetrahydropyran (oxane) ring substituted with a 4-methoxyphenyl group.

  • Molecular weight: Estimated at ~400–450 g/mol, comparable to benzothiophene derivatives in and .
  • Functional groups: The methoxy group enhances lipophilicity, while the oxane’s ether oxygen may improve aqueous solubility relative to fully aromatic systems.
  • Potential applications: Benzothiophene carboxamides are commonly explored in medicinal chemistry for kinase inhibition or enzyme modulation, with structural analogs showing anti-inflammatory and metabolic stability properties .

Properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3S/c1-25-18-8-6-17(7-9-18)22(10-12-26-13-11-22)15-23-21(24)20-14-16-4-2-3-5-19(16)27-20/h2-9,14H,10-13,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGZQPIWQZCJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core and the introduction of the oxan-4-ylmethyl group. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiophene core, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound exhibits significant biological activities, primarily:

1. Anticancer Activity

  • Exhibits cytotoxic effects against various cancer cell lines, including:
    • HepG2 (liver cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
  • Mechanisms of action include:
    • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating mitochondrial pathways, increasing pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2).
    • Cell Cycle Arrest : It causes S-phase arrest in cancer cells, inhibiting their proliferation.

2. Antimicrobial Activity

  • Demonstrates notable antibacterial effects against pathogens such as:
    • Escherichia coli
    • Staphylococcus aureus
  • Potential antifungal properties have also been observed.

Anticancer Efficacy

A study evaluating the anticancer activity of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-benzothiophene-2-carboxamide showed promising results:

CompoundCell Line% Cell Viability
This compoundHepG240.5
This compoundMCF-745.0
Doxorubicin (Control)HepG210.0

These results indicate that the compound has significant anticancer potential compared to established treatments like doxorubicin.

Antimicrobial Efficacy

The antimicrobial efficacy was assessed using the well diffusion method:

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
This compoundE. coli12.5250
This compoundS. aureus14.0230

These findings suggest that this compound could serve as a potential candidate for drug development targeting bacterial infections.

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiophene core is known to interact with various enzymes and receptors, potentially modulating their activity. The oxan-4-ylmethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name (or ID) Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups Predicted Solubility Biological Activity (Evidence Source)
Target Compound Benzothiophene Oxane-4-ylmethyl, 4-methoxyphenyl ~400–450 (estimated) Carboxamide, methoxy, ether Moderate Inferred enzyme modulation (structural analogy)
3-Chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide () Benzothiophene 3-Chloro, morpholinylsulfonylphenyl 478.87 (exact) Carboxamide, sulfonyl, morpholine High (polar sulfonyl) Unreported, but sulfonamides often target enzymes
ML277 () Thiazole Tosylpiperidine, 4-methoxyphenylthiazole ~500 (estimated) Carboxamide, sulfonamide, piperidine Moderate-to-low Reported as a Kv7.1 potassium channel activator
Compound 13 () Thiazole 4-Methoxyphenylpiperazine, p-tolylthiazole 422.54 Acetamide, piperazine, methoxy Moderate MMP inhibitor (anti-inflammatory)
2-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide () Thiazole Chlorophenylmethyl, methoxybenzyl 372.87 Carboxamide, chloro, methoxy Low-to-moderate Unreported; chloro enhances lipophilicity

Detailed Analysis of Structural and Functional Differences

Benzothiophene vs. Thiazole Cores
  • Thiazole derivatives, however, offer greater synthetic versatility and nitrogen-based hydrogen bonding .
Substituent Effects
  • Oxane vs. Piperazine/Morpholine : The oxane ring in the target compound provides conformational rigidity and metabolic stability compared to piperazine () or morpholine (), which may undergo oxidative degradation. The ether oxygen in oxane also improves solubility relative to fully carbon-based rings .
  • Methoxy Groups : The 4-methoxyphenyl substituent is shared across multiple analogs (). This group balances lipophilicity and polarity, aiding membrane permeability while maintaining moderate solubility.
Polarity and Solubility
  • Sulfonamide-containing compounds (e.g., ) exhibit higher polarity and aqueous solubility due to the sulfonyl group, but this may reduce blood-brain barrier penetration. The target compound’s carboxamide and ether groups likely offer a more favorable logP for tissue distribution .

Biological Activity

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure

The compound has a complex structure that can be represented as follows:

  • Molecular Formula : C18_{18}H19_{19}N1_{1}O3_{3}S1_{1}
  • Molecular Weight : 321.42 g/mol
  • SMILES Notation : CC(C(=O)N(C1=CC=C(C=C1)C(=O)N(C2=CC=C(S2)C(=O)N(C3=CC=C(C=C3)C(=O)N(C4=CC=C(S4)C(=O)N(C5=CC=C(C=C5)C(=O)N(C6=CC=C(S6)))

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study demonstrated that related compounds effectively inhibited the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro and in vivo. The compounds were tested in mice models where they were shown to significantly reduce mRNA levels of these cytokines without causing hepatotoxicity .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, related benzothiophene derivatives have been reported to exhibit cytotoxic effects against human cancer cell lines, suggesting a potential mechanism of action that involves the induction of apoptosis and inhibition of cell cycle progression .

Case Study 1: In Vivo Anti-inflammatory Effects

In a controlled study, mice were administered LPS (lipopolysaccharide) to induce an inflammatory response. Following treatment with this compound, significant reductions in IL-6 and TNF-α levels were observed. The study concluded that the compound effectively mitigated inflammation without notable side effects .

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of structurally related compounds. These compounds were tested against various cancer cell lines, revealing IC50 values indicating potent cytotoxicity. For example, one derivative showed an IC50 value of 6.26 μM against HCC827 lung cancer cells, highlighting its potential as a therapeutic agent .

Research Findings Summary

Biological ActivityObservationsReferences
Anti-inflammatorySignificant reduction in IL-1β and IL-6 mRNA levels in vivo ,
AnticancerIC50 values indicating cytotoxicity against cancer cell lines ,
Enzyme InhibitionPotential inhibition of acetylcholinesterase activity noted

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